S-5751

Vue d'ensemble

Description

S 5751 est un antagoniste du récepteur DP des prostanoides, ciblant spécifiquement le récepteur DP1. Il a montré un potentiel dans le traitement de l'asthme bronchique en raison de sa capacité à inhiber les effets de la prostaglandine D2, un composé impliqué dans les réponses inflammatoires .

Méthodes De Préparation

La synthèse de S 5751 implique plusieurs étapes :

Estérification : L'acide 5-hydroxybenzothiophène-3-carboxylique est estérifié avec de l'anhydride acétique dans de la pyridine pour produire le dérivé 5-acétoxy.

Formation du chlorure d'acide : Le dérivé 5-acétoxy est traité avec du chlorure de thionyle pour former le chlorure d'acide correspondant.

Condensation : Le chlorure d'acide est ensuite condensé avec une amine bicyclique pour produire un amide.

Hydrolyse : Les groupes esters de l'amide sont hydrolysés en conditions basiques pour fournir le composé cible.

Analyse Des Réactions Chimiques

S 5751 subit diverses réactions chimiques :

Oxydation : L'alcool primaire peut être oxydé en aldéhyde en utilisant des réactifs comme l'hypochlorite de sodium en présence de 2,2,6,6-tétraméthylpipéridine-1-oxyle.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant la partie benzothiophène.

Condensation : Une condensation de Wittig peut être réalisée sur le dérivé aldéhyde pour former des systèmes conjugués étendus.

Applications de la recherche scientifique

Chimie : S 5751 sert de composé modèle pour étudier la synthèse et la réactivité des dérivés benzothiophène.

Mécanisme d'action

S 5751 exerce ses effets en antagonisant le récepteur DP1 de la prostaglandine D2. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à l'inflammation et aux réponses allergiques. Le composé inhibe spécifiquement la production d'adénosine monophosphate cyclique dans le plasma riche en plaquettes induite par la prostaglandine D2 .

Applications De Recherche Scientifique

Mécanisme D'action

S 5751 exerts its effects by antagonizing the prostaglandin D2 receptor DP1. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and allergic responses. The compound specifically inhibits the generation of cyclic adenosine monophosphate in platelet-rich plasma induced by prostaglandin D2 .

Comparaison Avec Des Composés Similaires

S 5751 est unique par sa forte sélectivité pour le récepteur DP1 par rapport aux autres antagonistes des récepteurs des prostanoides. Les composés similaires comprennent :

Antagonistes du récepteur de la prostaglandine E2 : Ces composés ciblent différents récepteurs des prostanoides et ont des effets variables sur l'inflammation et les réponses allergiques.

Antagonistes du récepteur du thromboxane : Ces composés inhibent le récepteur du thromboxane, qui est impliqué dans l'agrégation plaquettaire et la vasoconstriction.

S 5751 se distingue par son action spécifique sur le récepteur DP1, ce qui en fait un outil précieux dans la recherche sur l'asthme et potentiellement d'autres affections inflammatoires.

Activité Biologique

S-5751 is a novel compound primarily recognized for its role as a selective antagonist of the prostaglandin D2 (PGD2) receptor. This compound has garnered attention due to its potential therapeutic applications in treating allergic conditions and other inflammatory diseases. The following sections detail the synthesis, biological activity, pharmacological profiles, and relevant case studies associated with this compound.

This compound is synthesized from a bicyclic framework, specifically utilizing the 6,6-dimethylbicyclo[3.1.1]heptane ring system. This structure is significant as it enhances the binding affinity to PGD2 receptors compared to earlier derivatives that utilized the bicyclo[2.2.1]heptane scaffold. The compound's chemical formula and molecular weight have been optimized to improve its pharmacokinetic properties.

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 293.33 g/mol |

| Solubility | Soluble in DMSO |

This compound functions primarily by inhibiting the action of PGD2, a lipid mediator implicated in various allergic responses and inflammation. The compound has been shown to effectively block cAMP generation induced by PGD2 in platelet-rich plasma, with an IC50 value of 0.12 μM . This inhibition is critical as cAMP plays a pivotal role in mediating cellular responses to inflammatory stimuli.

Pharmacological Profiles

In preclinical studies, this compound demonstrated significant efficacy in various animal models of allergic diseases:

- Allergic Rhinitis : this compound effectively reduced eosinophil infiltration and other inflammatory markers.

- Asthma Models : The compound exhibited potent antiallergic effects, significantly decreasing airway hyperresponsiveness.

- Conjunctivitis : In models simulating allergic conjunctivitis, this compound reduced symptoms and inflammation.

These findings suggest that this compound may serve as a promising candidate for developing new treatments for allergic conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Allergic Responses :

- A study conducted by Shionogi Research Laboratories reported that this compound significantly suppressed allergic responses in animal models, demonstrating its potential as an alternative treatment for allergies .

- The study highlighted that this compound's mechanism involves blocking PGD2 receptor pathways, which are crucial in mediating allergic reactions.

- Clinical Implications :

- Comparative Analysis :

Propriétés

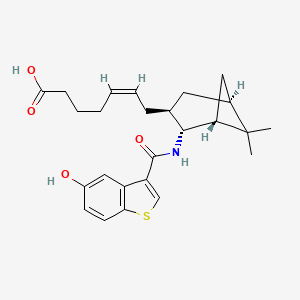

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHFWFKSIYJEK-MFJOXFORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209268-36-0 | |

| Record name | S-5751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-5751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.